molecular formula C6H13FN2 B1612005 2-(3-fluoropyrrolidin-1-yl)ethanamine CAS No. 477577-18-7

2-(3-fluoropyrrolidin-1-yl)ethanamine

Cat. No.: B1612005
CAS No.: 477577-18-7
M. Wt: 132.18 g/mol
InChI Key: BDJMFULOUWVNIL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(3-fluoropyrrolidin-1-yl)ethanamine is a chemical compound with the molecular formula C6H12FN2 It is a fluorinated derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-fluoropyrrolidin-1-yl)ethanamine typically involves the reaction of 3-fluoropyrrolidine with ethylamine under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, and a catalyst, such as palladium on carbon (Pd/C). The reaction mixture is heated to a specific temperature, usually around 80-100°C, and stirred for several hours to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve a continuous flow process to enhance efficiency and yield. The starting materials are fed into a reactor, where they undergo the necessary chemical transformations under optimized conditions. The product is then purified using techniques such as distillation or chromatography to obtain a high-purity compound suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

2-(3-fluoropyrrolidin-1-yl)ethanamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding amine or other reduced forms.

    Substitution: The fluorine atom in the compound can be substituted with other functional groups, such as halogens, alkyl groups, or aryl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2), potassium permanganate (KMnO4), and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents such as alkyl halides, aryl halides, or other electrophiles can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction may produce primary or secondary amines. Substitution reactions can result in a variety of derivatives with different functional groups.

Scientific Research Applications

2-(3-fluoropyrrolidin-1-yl)ethanamine has several scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: It is studied for its potential biological activity and interactions with biological targets.

    Medicine: The compound is investigated for its potential therapeutic applications, including as a precursor to drug candidates.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(3-fluoropyrrolidin-1-yl)ethanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways and targets involved depend on the specific application and context of use.

Comparison with Similar Compounds

2-(3-fluoropyrrolidin-1-yl)ethanamine can be compared with other similar compounds, such as:

    2-(3-Chloropyrrolidin-1-yl)ethan-1-amine: Similar structure but with a chlorine atom instead of fluorine.

    2-(3-Bromopyrrolidin-1-yl)ethan-1-amine: Similar structure but with a bromine atom instead of fluorine.

    2-(3-Iodopyrrolidin-1-yl)ethan-1-amine: Similar structure but with an iodine atom instead of fluorine.

The uniqueness of this compound lies in its fluorine atom, which can impart different chemical and biological properties compared to its halogenated analogs. Fluorine atoms can influence the compound’s reactivity, stability, and interactions with biological targets.

Properties

CAS No.

477577-18-7

Molecular Formula

C6H13FN2

Molecular Weight

132.18 g/mol

IUPAC Name

2-(3-fluoropyrrolidin-1-yl)ethanamine

InChI

InChI=1S/C6H13FN2/c7-6-1-3-9(5-6)4-2-8/h6H,1-5,8H2

InChI Key

BDJMFULOUWVNIL-UHFFFAOYSA-N

SMILES

C1CN(CC1F)CCN

Canonical SMILES

C1CN(CC1F)CCN

Origin of Product

United States

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